Product packaging for N-Boc-1-amino-1-cyclopentanemethanol(Cat. No.:CAS No. 174889-22-6)

N-Boc-1-amino-1-cyclopentanemethanol

Cat. No.: B067021
CAS No.: 174889-22-6
M. Wt: 215.29 g/mol
InChI Key: KORMKULLVQEUDG-UHFFFAOYSA-N
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Description

Significance of N-Boc-Protected Amino Alcohols in Organic Chemistry

N-Boc-protected amino alcohols are a critically important class of molecules in organic synthesis. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, preventing it from undergoing unwanted reactions while allowing for transformations at other parts of the molecule. organic-chemistry.org This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it a valuable tool in multistep synthesis. organic-chemistry.org

The presence of both a protected amine and a hydroxyl group in amino alcohols makes them versatile precursors for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. sigmaaldrich.com They are fundamental building blocks for creating chiral ligands, auxiliaries, and catalysts used in asymmetric synthesis. researchgate.net

Historical Perspective of Amino Alcohol Synthesis and Derivatization

The synthesis of amino alcohols has a rich history in organic chemistry. Early methods often involved the reduction of amino acids or their derivatives, which provided access to a range of chiral amino alcohols. um.edu.my Over the years, more sophisticated and stereoselective methods have been developed. These include the ring-opening of chiral epoxides with nitrogen nucleophiles and the asymmetric aminohydroxylation of alkenes. researchgate.net

The derivatization of amino alcohols, particularly the protection of the amino group, has been a key area of development. The introduction of protecting groups like Boc has enabled chemists to perform more complex synthetic operations with greater control and efficiency. organic-chemistry.org

N-Boc-1-amino-1-cyclopentanemethanol as a Chiral Building Block Precursor

The cyclopentane (B165970) scaffold is a common motif in many natural products and biologically active compounds. baranlab.org The incorporation of both an amino and a hydroxyl functional group onto this framework, as seen in This compound , creates a valuable precursor for the synthesis of chiral cyclopentane-containing molecules. nih.govresearchgate.net

Chiral amino alcohols are widely employed as catalysts and ligands in asymmetric reactions, facilitating the synthesis of enantiomerically pure compounds. nih.govwestlake.edu.cn The stereocenter in the amino alcohol can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. While specific research detailing the direct use of This compound in asymmetric catalysis is not extensively documented in the provided search results, its structural motifs are analogous to other amino alcohols that have proven effective in this capacity. researchgate.net

The bifunctional nature of This compound allows for a variety of chemical transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The Boc-protected amine, after deprotection, can participate in amide bond formation, alkylation, or other reactions characteristic of primary amines. This versatility makes it a useful intermediate for the synthesis of more complex molecules.

Overview of Research Trends and Future Directions for the Compound

Current research in medicinal chemistry and organic synthesis continues to focus on the development of novel chiral building blocks for the efficient construction of complex molecules with desired biological activities. nih.govnih.govnumberanalytics.com There is a growing interest in sp³-rich chiral fragments, like those derived from amino alcohols, for fragment-based drug discovery. nih.gov

The future for compounds like This compound likely lies in their application in the synthesis of novel pharmaceuticals and agrochemicals. chiralpedia.com As the demand for enantiomerically pure compounds increases, the utility of such chiral building blocks will continue to grow. Further research is anticipated to explore the full synthetic potential of this and related cyclopentane-based amino alcohols in asymmetric catalysis and the total synthesis of complex natural products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO3 B067021 N-Boc-1-amino-1-cyclopentanemethanol CAS No. 174889-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORMKULLVQEUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937504
Record name tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate
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URL https://comptox.epa.gov/dashboard/DTXSID00937504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168540-07-6, 174889-22-6
Record name tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate
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Record name 174889-22-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for N Boc 1 Amino 1 Cyclopentanemethanol and Its Precursors

Strategies for the Preparation of 1-amino-1-cyclopentanemethanol (B82455)

The synthesis of the key intermediate, 1-amino-1-cyclopentanemethanol, can be approached through several distinct routes, each with its own advantages.

Direct Synthesis Approaches

Direct synthesis methods offer a concise route to 1-amino-1-cyclopentanemethanol. One such approach involves the reduction of 1-aminocyclopentanecarboxylic acid derivatives. For instance, the reduction of esters of 1-aminocyclopentanecarboxylic acid using a strong reducing agent like lithium aluminum hydride can yield the desired amino alcohol. However, this method can be limited by the harsh reaction conditions and the commercial availability of the starting materials.

Derivatization from Cyclopentane (B165970) Carboxylic Acids

A common and versatile strategy involves the derivatization of cyclopentanecarboxylic acid. This multi-step process typically begins with the conversion of cyclopentanecarboxylic acid to its corresponding acid chloride or ester. Subsequent amination and reduction steps lead to the formation of 1-amino-1-cyclopentanemethanol.

One documented pathway begins with the partial hydrolysis of diethyl 1,1-cyclopentanedicarboxylate using potassium hydroxide in ethanol to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid prepchem.com. This monoester can then undergo a series of transformations, including a Curtius rearrangement of the corresponding acyl azide (B81097), to introduce the amino group at the C1 position, followed by reduction of the ester to the hydroxymethyl group.

Stereoselective Synthetic Routes for Chiral Isomers

The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure isomers of amino alcohols, which are often required for pharmaceutical applications. Such syntheses frequently employ chiral starting materials or chiral catalysts.

For instance, stereoselective syntheses of aminocyclopentitol derivatives have been achieved starting from carbohydrates like D-glucose or D-mannose mdpi.comnih.gov. These approaches utilize the inherent chirality of the sugar backbone to control the stereochemistry of the newly formed cyclopentane ring. Key steps can include ring-closing metathesis to form the five-membered ring and subsequent functional group manipulations to introduce the amino and hydroxymethyl groups with high stereocontrol nih.gov.

Another strategy involves the stereoselective reduction of a ketone precursor. For example, a Luche reduction of a substituted cyclopentenone can generate a mixture of diastereomeric alcohols, which can then be separated or undergo further stereospecific reactions, such as a Mitsunobu reaction, to achieve the desired stereoisomer researchgate.net. Electrocatalytic methods using serine-derived chiral carboxylic acids also present a modern and streamlined approach to enantiopure amino alcohols nih.govchemrxiv.org.

N-Boc Protection Strategies for Amino Alcohols

The protection of the amino group in 1-amino-1-cyclopentanemethanol is a critical step in its use as a synthetic intermediate. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its facile removal under mild acidic conditions total-synthesis.comnih.govchemistrysteps.com.

Classic Boc Protection Methods (e.g., using Boc₂O)

The most prevalent method for the introduction of the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride (B1165640) total-synthesis.comfishersci.co.ukmychemblog.com. This reaction is highly efficient and generally proceeds with high yields. The inherent nucleophilicity of the amino group is greater than that of the alcohol, allowing for selective N-protection without significant O-protection, especially under controlled conditions researchgate.net.

The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the N-Boc protected amine and a tert-butoxycarbonate leaving group, which subsequently decomposes to tert-butanol and carbon dioxide total-synthesis.com.

The N-Boc protection using Boc anhydride can be performed under both aqueous and anhydrous conditions, offering flexibility depending on the substrate's properties and the desired reaction setup organic-chemistry.org.

Aqueous Conditions: In aqueous media, the reaction is typically carried out in a mixed solvent system, such as dioxane-water or THF-water, in the presence of a base like sodium hydroxide or sodium bicarbonate fishersci.co.uk. The base serves to neutralize the acidic proton of the amine, enhancing its nucleophilicity. A simple and environmentally friendly protocol has been described using a water-acetone mixture without the need for a catalyst, yielding the corresponding monocarbamate in excellent yields and short reaction times nih.gov.

Anhydrous Conditions: For substrates that are sensitive to water, anhydrous conditions are preferred . Common solvent choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (B52724), or dimethylformamide (DMF) fishersci.co.uk. A base, such as triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP), is often added to facilitate the reaction mychemblog.com. Solvent-free conditions have also been reported, providing a green alternative that often results in quantitative yields and simplifies product isolation researchgate.net.

Below is a table summarizing typical conditions for Boc protection:

ConditionSolvent SystemBaseTemperatureTypical Yield
AqueousWater/Dioxane, Water/THFNaOH, NaHCO₃Room TempHigh
AqueousWater/AcetoneNone (Catalyst-free)Room TempExcellent
AnhydrousDCM, THF, AcetonitrileTEA, DMAP0 °C to Room TempHigh
AnhydrousMethanol (B129727) or DMFTEA40-50 °CHigh
AnhydrousSolvent-FreeNoneRoom TempQuantitative
Catalyst-Free N-tert-Butyloxycarbonylation in Water

A significant advancement in green chemistry is the development of a catalyst-free method for the N-tert-butyloxycarbonylation of amines using water as the reaction medium. organic-chemistry.orgacs.org This approach is particularly relevant for the synthesis of N-Boc-1-amino-1-cyclopentanemethanol from its amino alcohol precursor. The reaction proceeds at room temperature without the need for any acid or base catalysts, leveraging the unique properties of water to enhance reactivity and selectivity. organic-chemistry.org

This method effectively prevents the formation of common side products such as isocyanates, ureas, or N,N-di-Boc derivatives. nih.gov For amino alcohols like 1-amino-1-cyclopentanemethanol, this technique is highly advantageous as it selectively protects the amino group without forming oxazolidinone byproducts, a common issue with other methods. organic-chemistry.orgnih.gov The procedure is simple, involving stirring the amine with di-tert-butyl dicarbonate ((Boc)₂O) in water. acs.org Products can often be isolated through simple filtration or extraction, aligning with the principles of environmentally benign chemical processes. organic-chemistry.org

Table 1: Catalyst-Free N-Boc Protection of Amines in Water

Amine Type Reaction Conditions Key Advantages Typical Yield
Primary Aliphatic (Boc)₂O, Water, Room Temp. No catalyst needed, high chemoselectivity, no oxazolidinone formation for amino alcohols. organic-chemistry.orgnih.gov Excellent
Secondary Aliphatic (Boc)₂O, Water, Room Temp. Environmentally friendly, simple workup. organic-chemistry.org Good to Excellent
Chemoselective Protection in the Presence of Other Functional Groups

Chemoselectivity is crucial when protecting the amino group of 1-amino-1-cyclopentanemethanol, which also contains a primary hydroxyl group. The goal is to exclusively form the N-Boc derivative while leaving the -CH₂OH group untouched. Many modern N-tert-butyloxycarbonylation methods offer excellent chemoselectivity.

Various catalytic systems have been developed that are mild enough to tolerate sensitive functional groups. For instance, protocols using sulfated tungstate or nanocerium oxide as catalysts under solvent-free conditions have demonstrated high tolerance for alcohol, phenol, and ester groups. researchgate.net The catalyst-free method in water also shows high chemoselectivity, affording N-t-Boc protected amino alcohols without O-acylation or oxazolidinone formation. organic-chemistry.org This selectivity arises from the higher nucleophilicity of the amino group compared to the hydroxyl group under these specific reaction conditions.

Advanced and Green Boc Protection Techniques

In line with the principles of green chemistry, several advanced techniques have been developed to improve the efficiency and environmental footprint of the Boc protection reaction. These methods often involve novel solvents, recyclable catalysts, and milder reaction conditions.

Use of Ionic Liquids

Ionic liquids (ILs) have emerged as effective catalysts for the N-tert-butyloxycarbonylation of amines. organic-chemistry.org Protic ionic liquids, such as imidazolium trifluoroacetate, can catalyze the reaction between an amine and (Boc)₂O under solvent-free conditions, often with high speed and selectivity. researchgate.netrsc.org The catalytic role of the IL is believed to involve the activation of (Boc)₂O through hydrogen bonding, which increases its electrophilicity. organic-chemistry.org

This method is advantageous due to the operational simplicity, high yields, and the potential for catalyst recycling. rsc.org It has been successfully applied to a range of substrates, including amino alcohols, yielding the desired N-Boc derivatives without racemization at chiral centers. rsc.org

Hexafluoroisopropanol as Solvent and Catalyst

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been identified as a highly effective dual-purpose solvent and organocatalyst for N-Boc protection. organic-chemistry.orgresearchgate.net This method allows for the rapid and chemoselective mono-N-Boc protection of various amines at room temperature, with reaction times often ranging from just 5 to 30 minutes. organic-chemistry.org

The use of HFIP is particularly beneficial for amino alcohol precursors as it does not promote the formation of oxazolidinone side products. organic-chemistry.orgorganic-chemistry.org The protocol is notable for its high yields (often up to 99%), mild conditions, and the absence of isocyanate or urea byproducts. organic-chemistry.org Furthermore, HFIP can be recovered by fractional distillation and reused, adding to the method's environmental credentials. organic-chemistry.orgresearchgate.net

Table 2: N-Boc Protection using HFIP as Solvent and Catalyst

Substrate Time (min) Yield (%) Reference
Primary Aliphatic Amines 5-15 95-99 organic-chemistry.org
Secondary Amines 10-20 92-98 organic-chemistry.org
Aromatic Amines 15-30 90-97 organic-chemistry.org
Solid-supported Catalysts (e.g., HClO₄-SiO₂)

The use of solid-supported catalysts represents another green approach to N-Boc protection. Heterogeneous catalysts, such as perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂), offer significant advantages, including ease of handling, simple product separation via filtration, and catalyst reusability. organic-chemistry.org

The HClO₄–SiO₂ system has been shown to be a highly efficient catalyst for the chemoselective N-tert-butoxycarbonylation of amines at room temperature under solvent-free conditions. organic-chemistry.org This method provides the desired N-Boc products in high yields with short reaction times, making it an attractive option for scalable and environmentally conscious synthesis. organic-chemistry.org

Common Methods for Preparing this compound

The most direct and common method for the preparation of this compound is the reaction of its precursor, 1-amino-1-cyclopentanemethanol, with di-tert-butyl dicarbonate ((Boc)₂O). sigmaaldrich.comsigmaaldrich.com This reaction falls under the category of nucleophilic acyl substitution, where the nucleophilic amino group attacks a carbonyl carbon of the (Boc)₂O molecule. jk-sci.com

The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or a mixed aqueous system. jk-sci.com A base, like triethylamine (TEA) or sodium bicarbonate, is often added to neutralize the acidic byproduct formed during the reaction. jk-sci.com Alternatively, one of the advanced catalytic methods described above can be employed to achieve higher efficiency and selectivity.

A general synthetic protocol involves:

Dissolving the starting material, 1-amino-1-cyclopentanemethanol, in an appropriate solvent.

Adding a base (if required by the chosen method).

Slowly adding a slight excess of di-tert-butyl dicarbonate.

Stirring the mixture at room temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

Performing a workup, which typically involves water dilution and extraction with an organic solvent to isolate the crude product.

Purifying the product, usually by column chromatography or recrystallization, to yield pure this compound. guidechem.com

This straightforward protection step is a fundamental transformation in organic synthesis, enabling the versatile use of the this compound building block in more complex synthetic endeavors.

Patent-Literature Overview of Synthetic Routes

The synthesis of this compound and its precursors is detailed in patent literature, often beginning with readily available cyclic ketones or amino acids. A common patented strategy involves the multi-step conversion of 1-aminocyclopentanecarboxylic acid. This precursor can be synthesized and then protected with a tert-butoxycarbonyl (Boc) group to yield N-Boc-1-amino-1-cyclopentanecarboxylic acid. The final step in this sequence is the reduction of the carboxylic acid moiety to a primary alcohol. This reduction is typically achieved using powerful reducing agents like lithium aluminum hydride or by converting the acid to an ester followed by reduction with milder reagents.

Another representative pathway found in patent disclosures starts with cyclopentanone. google.com The ketone is first converted to 1-aminocyclopentanecarbonitrile via the Strecker synthesis, reacting it with cyanide and an ammonia source. google.com The amino group of this intermediate is then protected with di-tert-butyl dicarbonate ((Boc)₂O) to form N-Boc-1-amino-1-cyclopentanecarbonitrile. The synthesis is completed by the chemical reduction of the nitrile group to furnish the primary aminomethanol. These patented methods are designed to be scalable for industrial applications, focusing on yield and the availability of starting materials. google.com

Diastereoselective and Enantioselective Synthesis of Related N-Boc-Protected Amino Alcohols

The development of synthetic methods that control stereochemistry is crucial for producing enantiomerically pure N-Boc-protected amino alcohols, which are valuable chiral building blocks in medicinal chemistry. Diastereoselective and enantioselective strategies ensure the precise three-dimensional arrangement of atoms, which is essential for biological activity. Methodologies such as asymmetric hydrogenation, cycloaddition reactions, and stereospecific cyclizations are employed to achieve this control.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the stereoselective synthesis of chiral alcohols from prochiral ketones. In the context of N-Boc-protected amino alcohols, this method is used to reduce an N-Boc-protected amino ketone precursor in a highly enantioselective or diastereoselective manner. The reaction utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, and hydrogen gas to deliver hydrogen atoms to a specific face of the carbonyl group.

For instance, Rh-based catalysts with chiral ligands like BINAP are effective for producing syn-γ-amino alcohols from the corresponding β-amino ketones. google.com In contrast, Iridium-catalyzed asymmetric transfer hydrogenation can yield the anti-products. google.com Ruthenium catalysts complexed with chiral diamine ligands and phosphines, such as Ru-BINAP/diamine complexes, are also widely used for the asymmetric hydrogenation of various ketones, providing access to optically active alcohols with high enantiomeric excess. google.com The choice of catalyst and reaction conditions determines the stereochemical outcome, allowing for the selective synthesis of different diastereomers.

Table 1: Catalyst Effect on Diastereoselective Hydrogenation of β-Amino Ketones

Catalyst System Hydrogen Source Predominant Diastereomer Reference
Rh-based BINAP H₂ syn google.com

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a versatile cycloaddition method for constructing six-membered heterocyclic rings. mdpi.com This reaction involves a [4+2] cycloaddition between a conjugated diene and a heterodienophile, where one or more carbon atoms in the dienophile are replaced by a heteroatom, such as nitrogen or oxygen. youtube.com When an imine acts as the dienophile, the reaction can produce tetrahydropyridines, which are precursors to certain amino alcohols. N-Boc-protected imines can be employed as dienophiles to introduce the protected nitrogen functionality directly into the cyclic product. The stereochemical outcome of the reaction can often be controlled by using chiral catalysts or chiral auxiliaries, making it a valuable tool in asymmetric synthesis. mdpi.com

Intramolecular SN2 Cyclization of N-Boc-Protected Amino Alcohols

Intramolecular SN2 cyclization offers a robust method for achieving an inversion of configuration at a stereocenter, a critical transformation in the synthesis of specific diastereomers of N-Boc-protected amino alcohols. This strategy is particularly useful for converting a readily available stereoisomer into its less accessible counterpart.

The process typically begins by converting the hydroxyl group of an N-Boc amino alcohol into a good leaving group, such as a mesylate or tosylate. In the presence of a base, the nitrogen-bound Boc group's carbonyl oxygen can act as an intramolecular nucleophile. It attacks the carbon bearing the leaving group, leading to the formation of a cyclic oxazolidinone intermediate. This ring-forming step proceeds via an SN2 mechanism, which results in a complete inversion of the stereochemistry at the carbon center. The thermodynamically stable oxazolidinone can then be hydrolyzed under basic conditions to open the ring and afford the desired N-Boc amino alcohol, now with the opposite configuration at the alcohol-bearing carbon.

Reductive Amination of β-Keto Esters for Cyclic Amino Acids

Reductive amination is a highly versatile method for forming C-N bonds and is a key strategy for synthesizing cyclic amino acids, which are direct precursors to compounds like this compound. youtube.com This reaction converts a ketone or aldehyde into an amine through an intermediate imine. googleapis.com

In the synthesis of cyclic amino acid precursors, a cyclic β-keto ester is reacted with an amine or ammonia source to form an imine or enamine intermediate. mdpi.comyoutube.com This intermediate is then reduced in situ by a hydride reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are commonly used reducing agents because they are mild enough not to reduce the initial ketone but are effective at reducing the protonated imine intermediate. mdpi.comgoogleapis.com The reaction is often carried out under weakly acidic conditions, using acetic acid as an additive, to facilitate imine formation. mdpi.com While this method is powerful, controlling the stereoselectivity can be challenging due to imine-enamine equilibria, sometimes resulting in mixtures of diastereomers that require separation. mdpi.comyoutube.com

Regioselective Ring Opening Reactions

The nucleophilic ring-opening of epoxides is a fundamental and widely used method for the synthesis of β-amino alcohols. uni.lu This reaction involves the attack of a nitrogen nucleophile, such as an amine, on one of the two electrophilic carbon atoms of the epoxide ring, leading to the formation of a C-N bond and a hydroxyl group on the adjacent carbon.

A critical challenge in the ring-opening of unsymmetrical epoxides is controlling the regioselectivity—that is, directing the nucleophile to attack a specific carbon atom. googleapis.com This selectivity can be influenced by steric and electronic factors of the substrate, but it is often controlled by the choice of catalyst. uni.lugoogleapis.com Lewis acids, such as aluminum salen complexes, can activate the epoxide and direct the incoming amine nucleophile to a specific position, enabling catalyst-controlled regioselectivity. researchgate.net Alternatively, acid-mediated protocols, for instance using acetic acid, can provide high yields and excellent regioselectivity under metal-free conditions. This control allows for the selective synthesis of either of the two possible regioisomeric amino alcohol products from a single epoxide starting material.

Table 2: Regioselectivity in Ring-Opening of Styrene Oxide with Amines

Nucleophile Catalyst/Condition Major Regioisomer Description Reference
Aromatic Amines Silica-bonded S-sulfonic acid Isomer A Attack at the benzylic carbon uni.lu

Chemical Reactivity and Transformations of N Boc 1 Amino 1 Cyclopentanemethanol

Reactivity of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis. Its popularity stems from its ease of introduction, general stability under a range of conditions, and facile removal under specific acidic conditions. researchgate.netnih.gov In N-Boc-1-amino-1-cyclopentanemethanol, the Boc group effectively modulates the nucleophilicity and basicity of the amino group, allowing for selective reactions at the alcohol functionality.

Stability to Nucleophiles and Bases

A key advantage of the N-Boc group is its remarkable stability towards a wide array of nucleophiles and basic conditions. researchgate.net This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes nucleophilic attack at the carbamate (B1207046) carbonyl carbon. total-synthesis.com Consequently, the Boc group is resistant to conditions such as basic hydrolysis, making it orthogonal to other protecting groups like the base-labile fluorenylmethoxycarbonyl (Fmoc) group. total-synthesis.comorganic-chemistry.org It is also stable during catalytic hydrogenation. researchgate.net This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. organic-chemistry.org

Condition/Reagent ClassStabilityReference
Aqueous Base (e.g., NaOH, Na2CO3)Stable researchgate.netnih.gov
Organometallic Reagents (e.g., RLi, RMgX)Stable organic-chemistry.org
Hydride Reductants (e.g., LiAlH4, NaBH4)Stable organic-chemistry.org
Catalytic Hydrogenation (e.g., H2/Pd)Stable researchgate.nettotal-synthesis.com
Most Nucleophiles (e.g., RNH2, Enolates)Stable total-synthesis.comorganic-chemistry.org

Acidic Deprotection Mechanisms and Scavengers

While stable to bases, the N-Boc group is designed for cleavage under acidic conditions. wikipedia.org The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comcommonorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas. total-synthesis.com

A potential complication of this deprotection method is the electrophilic nature of the liberated tert-butyl cation. total-synthesis.com This cation can react with nucleophilic sites within the substrate or other molecules present in the reaction mixture, leading to undesired side products through alkylation. wikipedia.orgacsgcipr.org To mitigate this, "scavengers" are often added to the reaction mixture. These are nucleophilic species that efficiently trap the tert-butyl cation. total-synthesis.com

Acidic ReagentTypical ConditionsReference
Trifluoroacetic acid (TFA)DCM, rt total-synthesis.comwikipedia.org
Hydrochloric acid (HCl)Methanol (B129727), Dioxane, or Ether total-synthesis.comchemicalforums.com
Phosphoric acid (H3PO4)THF, aq. mdpi.com
p-Toluenesulfonic acid (pTSA)Deep Eutectic Solvent, rt mdpi.com

Commonly used scavengers include anisole, thioanisole, and triethylsilane, which effectively quench the tert-butyl cation and prevent unwanted side reactions. total-synthesis.comwikipedia.orgresearchgate.net

ScavengerFunctionReference
Anisole / ThioanisoleTraps t-butyl cation via Friedel-Crafts alkylation. total-synthesis.comwikipedia.org
Triethylsilane (TES) / Triisopropylsilane (TIPS)Reduces the t-butyl cation. chemicalforums.comresearchgate.net
ThiophenolActs as a nucleophilic trap for the t-butyl cation. total-synthesis.comorganic-chemistry.org
WaterCan act as a scavenger, but may be incompatible with some substrates. researchgate.net

Intramolecular Lewis Acid-Catalyzed Reactions

N-Boc protected amino alcohols, such as this compound, can potentially undergo intramolecular cyclization reactions catalyzed by Lewis acids. Although direct examples for this specific substrate are not prominent, analogous reactions are well-documented. For instance, N-Boc-protected amino alcohols can cyclize to form oxazolidinones. researchgate.net This transformation is facilitated by a Lewis acid, which coordinates to the carbonyl oxygen of the Boc group, activating it for intramolecular nucleophilic attack by the hydroxyl group.

Similarly, other Lewis acids like Bismuth(III) triflate (Bi(OTf)3) have been shown to catalyze the intramolecular amination of chiral allylic alcohols, suggesting the feasibility of Lewis acid-promoted cyclizations in related systems. electronicsandbooks.com In the case of this compound, such a reaction would lead to the formation of a spiro-oxazolidinone structure. The reaction's success would depend on the specific Lewis acid used and the reaction conditions.

Isocyanate Intermediate Formation under Basic Conditions

Under certain conditions, the N-Boc group can be transformed into an isocyanate intermediate. researchgate.net This reaction typically does not occur with common bases alone but can be induced by treating the N-Boc-protected amine with activating agents like trifluoromethanesulfonyl anhydride (B1165640) (Tf2O) in the presence of a base such as 2-chloropyridine. rsc.orgacs.org The proposed mechanism involves the formation of an intermediate imino triflate, which then eliminates to yield the corresponding isocyanate. nih.gov

This in-situ generated isocyanate is a versatile reactive intermediate that can be trapped by various nucleophiles. For example, reaction with Grignard reagents can produce amides, while reaction with amines yields ureas. rsc.orgacs.org This pathway provides a valuable synthetic route for converting N-Boc protected amines into other important functional groups under mild conditions. nih.gov

Reactions Involving the Primary Alcohol Moiety

The primary alcohol in this compound is a key site for chemical modification. Its reactivity is typical of a primary alcohol, allowing for transformations such as oxidation, esterification, and etherification, while the adjacent N-Boc group provides steric influence and protection of the amino functionality.

Oxidation Reactions to Aldehydes or Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.gov

Oxidation to Aldehydes: Selective oxidation to the aldehyde requires mild conditions to prevent overoxidation to the carboxylic acid. nih.gov A widely used and effective method is the use of copper-based catalyst systems in conjunction with (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical, commonly known as TEMPO. nih.govnih.gov These aerobic oxidation methods are highly chemoselective for primary alcohols and are compatible with the N-Boc protecting group. nih.govacs.org Other reagents, such as manganese(IV) oxide, have also been reported for the mild oxidation of β-amino alcohols to α-amino aldehydes with high enantiopurity and without over-oxidation. researchgate.net

Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Potassium permanganate (B83412) (KMnO4), often in an alkaline aqueous solution, is a powerful and efficient reagent for this transformation. wikipedia.orglibretexts.org Other methods include two-step, one-pot procedures where the alcohol is first oxidized to the aldehyde using a TEMPO/NaOCl system, followed by further oxidation with sodium chlorite (B76162) (NaClO2). nih.gov This approach is compatible with many sensitive functional groups. nih.gov Pyridinium dichromate (PDC) in DMF has also been successfully employed for the oxidation of N-Boc protected amino alcohols to their corresponding acids. ethernet.edu.et

Desired ProductReagent/SystemTypical ConditionsReference
AldehydeCu(I)/TEMPO/NMIAcetonitrile (B52724), Ambient Air, rt nih.govacs.org
AldehydeCu(I)/ABNOAcetonitrile, Ambient Air, rt nih.gov
AldehydeManganese(IV) oxide (MnO2)DCM, rt researchgate.net
Carboxylic AcidPotassium permanganate (KMnO4)Alkaline aqueous solution wikipedia.orglibretexts.org
Carboxylic AcidTEMPO/NaOCl, then NaClO2CH3CN/Phosphate buffer nih.gov
Carboxylic AcidPyridinium dichromate (PDC)DMF ethernet.edu.et

Etherification Strategies

The primary alcohol of this compound can be readily converted into an ether through several established synthetic methodologies. The choice of strategy often depends on the nature of the alkylating agent and the desired reaction conditions.

One of the most common methods is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide to form the ether. Given that this compound possesses a primary alcohol, this reaction is generally efficient with primary alkyl halides. masterorganicchemistry.commasterorganicchemistry.com

Another powerful method for etherification is the Mitsunobu reaction . This reaction allows for the conversion of alcohols to ethers under mild conditions using a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgmissouri.eduorganic-chemistry.org The Mitsunobu reaction is particularly advantageous when dealing with more sensitive substrates or when an inversion of stereochemistry is desired at a chiral alcohol center, although the latter is not applicable to the achiral this compound. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by a nucleophilic alcohol. missouri.edu

Etherification Strategy Reagents Product Hypothetical Yield (%)
Williamson Ether Synthesis1. NaH, THF; 2. CH₃Itert-butyl (1-(methoxymethyl)cyclopentyl)carbamate85
Williamson Ether Synthesis1. NaH, THF; 2. BnBrtert-butyl (1-((benzyloxy)methyl)cyclopentyl)carbamate80
Mitsunobu ReactionPhOH, PPh₃, DEAD, THFtert-butyl (1-(phenoxymethyl)cyclopentyl)carbamate75
Mitsunobu Reaction4-Nitrobenzyl alcohol, PPh₃, DIAD, THFtert-butyl (1-(((4-nitrobenzyl)oxy)methyl)cyclopentyl)carbamate78

Esterification Reactions

The primary hydroxyl group of this compound is readily susceptible to esterification with a variety of carboxylic acids or their derivatives. The choice of esterification method is often guided by the steric and electronic properties of the coupling partners.

A widely used method for the esterification of alcohols is the Steglich esterification . This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction is mild and can be performed at room temperature, making it suitable for substrates with sensitive functional groups. organic-chemistry.org

Alternatively, esterification can be achieved using activated carboxylic acid derivatives such as acid anhydrides or acid chlorides in the presence of a base like triethylamine (B128534) or pyridine. This method is generally very efficient for primary alcohols.

Esterification Reagent Coupling Agent/Catalyst Product Hypothetical Yield (%)
Acetic AnhydridePyridine(1-((tert-butoxycarbonyl)amino)cyclopentyl)methyl acetate (B1210297)95
Benzoyl ChlorideTriethylamine, DCM(1-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate92
Benzoic AcidDCC, DMAP, DCM(1-((tert-butoxycarbonyl)amino)cyclopentyl)methyl benzoate88
N-Boc-glycineEDC, DMAP, DCM(1-((tert-butoxycarbonyl)amino)cyclopentyl)methyl 2-((tert-butoxycarbonyl)amino)acetate85

Mesylate Formation and Subsequent Transformations

The hydroxyl group of this compound can be converted into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This transformation is crucial as it activates the primary carbon for subsequent nucleophilic substitution reactions.

A significant transformation of the resulting mesylate is its propensity to undergo intramolecular cyclization. The Boc-protecting group, under appropriate conditions, can act as an internal nucleophile. The carbonyl oxygen of the Boc group can attack the carbon bearing the mesylate, leading to the formation of a spirocyclic oxazolidinone. This intramolecular SN2 reaction proceeds with inversion of configuration at the carbon center, although in this achiral substrate, it leads to the formation of a single spirocyclic product. This cyclization can often occur in situ following mesylation.

The mesylate can also be displaced by various external nucleophiles in SN2 reactions to introduce a range of functional groups.

Reaction Reagents Product Hypothetical Yield (%)
MesylationMsCl, Et₃N, DCM(1-((tert-butoxycarbonyl)amino)cyclopentyl)methyl methanesulfonate98
Intramolecular CyclizationMsCl, Et₃N, DCM (in situ)tert-butyl 2-oxo-1-oxa-3-azaspiro[4.4]nonane-3-carboxylate85
Nucleophilic SubstitutionNaN₃, DMFtert-butyl (1-(azidomethyl)cyclopentyl)carbamate90
Nucleophilic SubstitutionKCN, DMSOtert-butyl (1-(cyanomethyl)cyclopentyl)carbamate80

Reactions Involving the Cyclic Amino Alcohol Framework

Ring-opening and Ring-closing Reactions

As discussed in the previous section (3.2.4), this compound can undergo an intramolecular ring-closing reaction upon activation of the hydroxyl group. Treatment with methanesulfonyl chloride and a base leads to the formation of a spiro-oxazolidinone, specifically tert-butyl 2-oxo-1-oxa-3-azaspiro[4.4]nonane-3-carboxylate. This reaction is a key transformation of the acyclic amino alcohol into a heterocyclic system.

While ring-opening of the robust cyclopentane (B165970) ring is not a common reaction under standard conditions, the newly formed oxazolidinone ring can be susceptible to hydrolysis under acidic or basic conditions to revert to the amino alcohol, potentially with the loss of the Boc protecting group depending on the conditions.

Functionalization of the Cyclopentane Ring

Direct functionalization of the cyclopentane ring of this compound is challenging due to the presence of unactivated C-H bonds. However, it is conceivable that radical-mediated reactions could be employed to introduce functionality. For instance, radical halogenation could introduce a handle for further transformations. More synthetically useful approaches would typically involve starting from a pre-functionalized cyclopentane derivative before the introduction of the amino and methanol groups. nih.govnih.gov

Hypothetical functionalization could involve:

Radical Bromination: Using a radical initiator like AIBN and a bromine source such as N-bromosuccinimide (NBS) could potentially introduce a bromine atom at one of the secondary carbons of the cyclopentane ring, albeit likely with low regioselectivity.

Directed C-H Activation: While challenging, modern methods involving directing groups could potentially be adapted to functionalize the cyclopentane ring, although this has not been specifically reported for this molecule.

Transformations into Other Cyclic Systems

The framework of this compound serves as a precursor for the synthesis of various other cyclic systems, most notably spirocyclic compounds.

As previously detailed, the formation of a spiro-oxazolidinone is a key transformation. This is achieved through activation of the hydroxyl group as a mesylate, followed by intramolecular nucleophilic attack by the Boc-carbonyl oxygen. beilstein-journals.org

Furthermore, the molecule can be envisioned as a precursor to spiro-pyrrolidines . This could potentially be achieved by a multi-step sequence. For instance, the mesylate intermediate could be displaced by a cyanide nucleophile. Subsequent reduction of the nitrile to a primary amine, followed by deprotection of the Boc group and intramolecular reductive amination, could lead to the formation of a spiro-pyrrolidine framework. researchgate.netnih.govmdpi.com

Starting Material Reaction Sequence Product Cyclic System
This compound1. MsCl, Et₃N; 2. HeatSpiro-oxazolidinone
(1-((tert-butoxycarbonyl)amino)cyclopentyl)methyl methanesulfonate1. KCN; 2. H₂, Raney Ni; 3. TFA; 4. NaBH(OAc)₃Spiro-pyrrolidine

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

N-Boc-1-amino-1-cyclopentanemethanol as a Key Building Block

The unique structural features of this compound provide chemists with a versatile platform for introducing a 1-aminocyclopentane moiety into larger molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its selective deprotection under acidic conditions, enabling subsequent elaboration, while the hydroxyl group can be readily oxidized or converted into other functionalities. This differential reactivity is crucial for the stepwise construction of intricate molecular frameworks.

Precursor for Biologically Active Compounds

The 1-amino-1-cyclopentanemethanol (B82455) core is a recurring motif in a number of potent and selective modulators of various biological targets. The following sections detail its role in the synthesis of several classes of pharmacologically important compounds.

γ-Secretase is a multi-subunit protease complex that plays a critical role in the processing of the amyloid precursor protein (APP), a process implicated in the pathogenesis of Alzheimer's disease. Consequently, inhibitors of γ-secretase have been actively pursued as potential therapeutic agents. The cyclopentane (B165970) ring of this compound can serve as a rigid scaffold to orient the necessary pharmacophoric elements for effective binding to the enzyme complex. Synthetic strategies often involve the elaboration of both the amino and alcohol functionalities to introduce side chains that mimic the natural substrate of γ-secretase.

Compound Class Target Therapeutic Potential
γ-Secretase Inhibitorsγ-SecretaseAlzheimer's Disease

The human vanilloid receptor 1 (TRPV1), a non-selective cation channel, is a key player in the perception of pain and inflammation. Antagonists of this receptor are therefore of significant interest for the development of novel analgesic drugs. The cyclopentyl group derived from this compound can be incorporated into the structure of TRPV1 antagonists to provide the requisite lipophilicity and conformational rigidity for optimal receptor interaction.

Compound Class Target Therapeutic Potential
TRPV1 AntagonistsHuman Vanilloid Receptor 1 (TRPV1)Pain, Inflammation
Compound Class Target Therapeutic Potential
Adenosine A1 Receptor AntagonistsAdenosine A1 ReceptorRenal Dysfunction, Heart Failure

The dopamine (B1211576) D4 receptor is a target for antipsychotic drugs used in the treatment of schizophrenia and other central nervous system disorders. The unique structural features of this compound can be utilized to construct novel scaffolds for D4 receptor antagonists. The cyclopentane ring can serve as a central core to which other pharmacophoric groups are attached, leading to compounds with high affinity and selectivity for the D4 receptor.

Compound Class Target Therapeutic Potential
Dopamine D4 Receptor AntagonistsDopamine D4 ReceptorSchizophrenia, CNS Disorders

Synthesis of Peptidomimetics and Glycomimetics

Beyond its use in the synthesis of small molecule receptor modulators, this compound is a valuable building block for the creation of more complex biomimetic structures.

The conformationally constrained nature of the cyclopentane ring makes it an excellent scaffold for the synthesis of peptidomimetics. By incorporating this cyclic amino acid surrogate into a peptide sequence, it is possible to induce specific secondary structures, such as β-turns, which are often crucial for biological activity. This approach can lead to peptides with enhanced metabolic stability and improved receptor binding affinity.

In the field of glycobiology, this compound can be used as a starting material for the synthesis of glycomimetics. These are carbohydrate mimics designed to interfere with carbohydrate-protein recognition processes, which are implicated in a wide range of diseases. The cyclopentane ring can be appropriately functionalized with hydroxyl groups to mimic the structure of natural sugars, while the amino functionality allows for its conjugation to other molecules.

Compound Class Application
PeptidomimeticsInduction of specific peptide conformations, enhanced metabolic stability
GlycomimeticsMimicking natural carbohydrates to interfere with biological recognition processes
Design and Synthesis of Artificial Amino Acid Building Blocks

This compound serves as a precursor for the synthesis of non-natural, or artificial, amino acids. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for controlled reactions at other parts of the molecule. For instance, the primary alcohol can be oxidized to a carboxylic acid, transforming the amino alcohol into a cyclic α-amino acid. This strategy is a key aspect of designing novel amino acid structures that can be incorporated into peptides or other macromolecules to study their structure-activity relationships. A general scheme for this transformation is the TEMPO-catalyzed oxidation of the primary alcohol. researchgate.net

The synthesis of β-amino acids is another area where derivatives of N-Boc-protected amino alcohols are crucial. While not a direct application of this compound itself, the principles of using N-Boc protected amino alcohols to generate novel amino acid structures are well-established. For example, a safe and efficient method for synthesizing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids has been developed, showcasing the utility of the N-Boc protecting group in amino acid chemistry. rsc.orgnih.gov This method provides a safer alternative to more hazardous traditional methods. rsc.orgnih.gov

Furthermore, chiral starting materials like L-Serine can be used to synthesize N-Boc protected oxazolidines, which are important precursors for medicinally significant candidates. tsijournals.com This highlights the broader strategy of using protected amino alcohols in the synthesis of complex chiral building blocks.

PrecursorTarget MoleculeKey TransformationSignificance
This compoundCyclic α-amino acidOxidation of primary alcoholCreation of non-natural amino acid building blocks
N-Boc-α-amino alcoholsN-Boc-β³-amino acid methyl estersHomologationSynthesis of β-amino acids for peptidomimetics rsc.orgnih.gov
L-Serine(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylateCyclization and oxidationPrecursor for sphingosine (B13886) analogues tsijournals.com
Incorporation into Oligomers and Polymers

The development of novel oligomers and polymers with specific functions is a significant area of materials science and medicinal chemistry. This compound can be utilized as a monomer in the synthesis of such macromolecules. After deprotection of the Boc group, the resulting free amine can participate in polymerization reactions, for example, through amide bond formation with dicarboxylic acids to form polyamides. The cyclopentyl moiety introduces rigidity and a defined stereochemical orientation into the polymer backbone, which can influence the material's physical and biological properties.

The synthesis of peptoids, or N-substituted glycine (B1666218) oligomers, is a prime example of how amine-containing building blocks are incorporated into larger structures. psu.edu While peptoids are typically synthesized from primary amines, the principle of using protected amino building blocks is central to this field. The ease of synthesis and the ability to introduce a wide variety of side chains make peptoids valuable tools in drug discovery and materials science. psu.edu

Poly(β-amino esters) (PBAEs) are another class of polymers synthesized from the Michael addition of amines to acrylates. nih.gov These polymers are notable for their pH responsiveness and biodegradability, making them suitable for drug delivery applications. nih.gov While not directly synthesized from this compound, the use of amine-containing monomers is fundamental to the creation of PBAEs.

Monomer TypePolymer/Oligomer ClassKey FeaturesPotential Applications
N-substituted glycinesPeptoidsProteolytic resistance, ease of synthesis psu.edunih.govDrug discovery, molecular tools psu.edu
Amines and AcrylatesPoly(β-amino esters)pH-responsive, biodegradable nih.govDrug and gene delivery nih.gov

Role in Asymmetric Synthesis of Chiral Pharmaceuticals

Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. nih.gov The use of chiral building blocks is a common strategy in asymmetric synthesis to control the stereochemistry of the final product. This compound, being a chiral molecule, can be employed as a chiral synthon. Its defined stereochemistry can be transferred to the target molecule, influencing the formation of new stereocenters.

The N-Boc protecting group is instrumental in many synthetic routes, allowing for the selective modification of other functional groups within the molecule without affecting the amine. organic-chemistry.org

Derivatization for Drug Discovery and Lead Optimization

The modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is a cornerstone of drug discovery. This compound provides a versatile scaffold for such derivatization.

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. nih.govniscpr.res.in These libraries are then screened for biological activity to identify new drug leads. The structure of this compound is well-suited for combinatorial synthesis. The two functional groups, the protected amine and the alcohol, can be independently and sequentially reacted with a variety of building blocks.

For example, the alcohol can be esterified or etherified with a diverse set of carboxylic acids or alkyl halides. Subsequently, the Boc group can be removed, and the resulting amine can be acylated or alkylated with another set of reagents. This "split-and-mix" strategy allows for the creation of a large library of compounds from a single starting scaffold. niscpr.res.in

Combinatorial StrategyKey FeaturesOutcome
Solid-phase synthesisBuilding blocks attached to a solid support for ease of purification.Generation of large, purified chemical libraries.
Split-and-mix synthesisThe starting material is split, reacted, and then recombined for subsequent steps. niscpr.res.inCreation of a large number of compounds in a mixture. niscpr.res.in

Synthesis of Analogues with Modified Properties

The synthesis of analogues of a lead compound is crucial for lead optimization. By systematically modifying the structure of this compound, researchers can fine-tune its properties. For instance, modifying the cyclopentyl ring by introducing substituents can alter the compound's lipophilicity and binding interactions with a biological target.

The synthesis of N-Boc-β³-amino acid methyl esters with both natural and unnatural side chains exemplifies the creation of analogues with modified properties. rsc.org This approach allows for the exploration of a wider chemical space and the potential discovery of compounds with improved therapeutic profiles. rsc.org The N-methylation of amino acids is another common modification that can increase lipophilicity and improve membrane permeability, making peptides more bioavailable. monash.edu

Use in Specific Reaction Types

The reactivity of this compound is dictated by its functional groups. The N-Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions. organic-chemistry.org This allows for the selective deprotection of the amine at a desired stage of a synthetic sequence.

The primary alcohol can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The protected amino group can direct certain reactions to adjacent positions. For example, in the synthesis of arylglycines, diethyl N-Boc-iminomalonate acts as an electrophilic glycine equivalent that reacts with organomagnesium compounds.

The N-Boc group is also instrumental in reactions such as the Curtius rearrangement, where a carboxylic acid is converted to a tert-butyl carbamate (B1207046). organic-chemistry.org Furthermore, N-Boc protected amines can be directly converted into amides via rhodium-catalyzed coupling with arylboroxines. organic-chemistry.org

Reaction TypeReagents/ConditionsProduct
N-Boc DeprotectionAcidic conditions (e.g., TFA, HCl) organic-chemistry.orgPrimary amine
Oxidation of Primary AlcoholTEMPO, NaClO₂, NaOCl researchgate.netCarboxylic acid
Amide CouplingArylboroxines, Rhodium catalyst organic-chemistry.orgSecondary amide
Michael AdditionBase, α,β-unsaturated carbonylβ-amino compound
Curtius RearrangementDi-tert-butyl dicarbonate, sodium azide (B81097) organic-chemistry.orgtert-butyl carbamate organic-chemistry.org

Decarboxylative Halogenation in the Context of Amino Acids

Decarboxylative halogenation is a powerful transformation that converts carboxylic acids into organic halides by replacing a carboxyl group with a halogen atom. nih.govnih.gov For a substrate like this compound, which is an amino alcohol, direct application of this reaction is not feasible. The compound must first be oxidized to its corresponding α-amino acid, N-Boc-1-aminocyclopentane-1-carboxylic acid .

Once the carboxylic acid is formed, it can serve as a substrate for decarboxylative halogenation. This reaction typically proceeds via radical intermediates, and various methods have been developed to achieve this transformation, including variations of the Hunsdiecker reaction or more modern photoredox and transition-metal-catalyzed approaches. princeton.edu The presence of the Boc-protecting group is crucial; it is generally stable under various reaction conditions, including those employed in certain decarboxylative protocols, thus preserving the integrity of the amino functionality during the C-C bond cleavage and C-X (X = halogen) bond formation. nih.gov The resulting product, a 1-halo-1-(Boc-amino)cyclopentane, is a valuable synthetic intermediate, particularly for subsequent cross-coupling reactions.

Mitsunobu Reactions with N-Boc Protected Amines

The Mitsunobu reaction is a versatile and widely used method for converting primary and secondary alcohols into a diverse range of functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov In this context, this compound functions as the primary alcohol component of the reaction.

The reaction is typically carried out using a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The phosphine and azodicarboxylate activate the primary alcohol of this compound, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt). organic-chemistry.org This allows for nucleophilic substitution by a suitable pronucleophile.

Table 2. Potential Mitsunobu Reaction Nucleophiles

A key feature of the Mitsunobu reaction is its mild conditions, which are compatible with the acid-sensitive Boc protecting group. researchgate.net This reaction allows for the introduction of a wide array of functionalities at the position of the hydroxymethyl group, significantly expanding the synthetic utility of the this compound building block. For instance, reaction with hydrazoic acid provides a route to the corresponding azide, which can be further transformed into other nitrogen-containing groups.

Palladium-catalyzed Cross-coupling Reactions (indirectly)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. nih.gov this compound does not directly participate in these reactions but serves as a precursor to substrates that do. This "indirect" application is a prime example of its role as a foundational building block.

As discussed previously, the corresponding N-Boc-1-aminocyclopentane-1-carboxylic acid can be converted into a 1-halo-1-(Boc-amino)cyclopentane via decarboxylative halogenation. This organohalide is an ideal substrate for various palladium-catalyzed cross-coupling reactions. For example:

Suzuki Coupling: Reaction with a boronic acid or ester can introduce a new aryl, heteroaryl, or vinyl group at the C1 position of the cyclopentane ring.

Sonogashira Coupling: Coupling with a terminal alkyne introduces an alkynyl functional group.

Buchwald-Hartwig Amination: This reaction can form a new C-N bond, coupling the cyclopentyl scaffold to another amine, although this may require careful selection of substrates to avoid side reactions.

Heck Coupling: While less common for C(sp³)-halides, related coupling reactions can introduce alkenyl substituents.

The use of Boc-protected amino acid derivatives in palladium-catalyzed couplings is a well-established strategy for the synthesis of non-natural amino acids and complex nitrogen-containing molecules. researchgate.net By first transforming this compound into a suitable coupling partner, chemists can leverage the vast scope of palladium catalysis to construct highly functionalized cyclopentylamine (B150401) derivatives that are of significant interest in medicinal chemistry.

Compound Index

Table 3. List of Compounds

Spectroscopic and Analytical Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of N-Boc-1-amino-1-cyclopentanemethanol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for each unique proton environment in the molecule. The tert-butyl group of the Boc protector affords a strong singlet peak, while the protons of the cyclopentane (B165970) ring and the hydroxymethyl group exhibit more complex splitting patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals distinct signals for each carbon atom, including the quaternary carbon of the Boc group, the carbonyl carbon, and the carbons of the cyclopentane ring.

While this compound itself is achiral, NMR spectroscopy is a powerful technique for determining the diastereomeric ratio of its chiral derivatives. spectrabase.com For instance, if the hydroxyl group were to be esterified with a chiral acid, two diastereomers could be formed. The protons and carbons near the newly formed stereocenter would exist in slightly different magnetic environments, leading to separate, distinguishable peaks in the NMR spectrum. The ratio of the integrals of these distinct peaks would directly correspond to the diastereomeric excess (de).

Predicted NMR Data for this compound

The following table is based on typical chemical shifts for the functional groups present and data from analogous structures.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Boc -C(CH₃)₃ ~1.45 ppm (singlet, 9H)~28.5 ppm
Boc -C(CH₃)₃ Not Applicable~79.5 ppm
Boc -C=O Not Applicable~156.0 ppm
Cyclopentane -CH₂- ~1.60 - 1.90 ppm (multiplet, 8H)~23.0 ppm, ~35.0 ppm
Cyclopentane C-NH Not Applicable~65.0 ppm
-CH₂OH ~3.60 ppm (singlet or doublet, 2H)~68.0 ppm
-NH- ~5.0 ppm (broad singlet, 1H)Not Applicable
-OH Variable (broad singlet, 1H)Not Applicable

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. In this process, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. sigmaaldrich.com

The molecular ion peak [M]⁺ for this compound (C₁₁H₂₁NO₃) would be observed at an m/z corresponding to its molecular weight (215.29 g/mol ). nih.gov Commonly, adducts such as the protonated molecule [M+H]⁺ (m/z 216.16) or the sodium adduct [M+Na]⁺ (m/z 238.14) are detected, particularly with soft ionization techniques like Electrospray Ionization (ESI). uni.lu

The fragmentation pattern provides structural confirmation. Key fragmentation pathways for this compound include:

Loss of a tert-butyl group: Cleavage of the tert-butyl cation, [C(CH₃)₃]⁺, results in a fragment with a loss of 57 Da.

Loss of isobutene: A common fragmentation for Boc-protected amines is the loss of isobutene (C₄H₈), resulting in a fragment with a loss of 56 Da.

Loss of the entire Boc group: Cleavage can result in the loss of the entire tert-butoxycarbonyl group, leading to a fragment corresponding to the unprotected amino alcohol.

Dehydration: Loss of a water molecule (H₂O) from the hydroxymethyl group can occur, resulting in a fragment with a loss of 18 Da. chemicalbook.com

Ring Fragmentation: The cyclopentane ring can also undergo fragmentation, typically resulting in the loss of ethylene (B1197577) (C₂H₄), leading to a fragment with a loss of 28 Da. rsc.org

Predicted Mass Spectrometry Fragments for this compound

Ion/Fragment m/z (Predicted) Description
[M+H]⁺ 216.16Protonated Molecular Ion
[M+Na]⁺ 238.14Sodium Adduct
[M-C₄H₈+H]⁺ 160.10Loss of isobutene
[M-C₄H₉O₂+H]⁺ 116.11Loss of Boc group
[M-H₂O+H]⁺ 198.15Loss of water

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational energies of its bonds. nist.gov

The IR spectrum provides clear evidence for the key structural components:

O-H Stretch: A broad absorption band characteristic of the alcohol hydroxyl group.

N-H Stretch: A sharp to moderately broad peak for the amine N-H bond within the carbamate (B1207046) group.

C-H Stretch: Absorptions corresponding to the sp³ hybridized C-H bonds of the cyclopentane and tert-butyl groups.

C=O Stretch: A strong, sharp absorption that is highly characteristic of the carbonyl group in the Boc-carbamate.

Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol O-H Stretch3550 - 3200Broad, Strong
Amine (Carbamate) N-H Stretch3500 - 3300Medium
Alkane C-H Stretch2950 - 2850Medium to Strong
Carbamate C=O Stretch1740 - 1690Strong

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a molecule. nih.gov This technique is applicable only to substances that can be grown into single crystals of sufficient quality. While this compound is a solid, obtaining a crystal suitable for X-ray diffraction may depend on crystallization conditions.

However, this technique is highly valuable for solid derivatives of the compound. If a crystalline derivative, such as an ester of the hydroxyl group or a further substituted amide, is synthesized, X-ray crystallography can provide precise data on:

Bond lengths and angles: Confirming the connectivity and geometry of the molecule.

Molecular conformation: Revealing the spatial arrangement of the cyclopentane ring and the orientation of the substituents.

Intermolecular interactions: Showing how molecules pack in the crystal lattice through forces like hydrogen bonding.

This level of structural detail is crucial in fields like medicinal chemistry, where the precise shape of a molecule dictates its biological activity. nih.gov

Chromatographic Methods for Purification and Analysis

Chromatography is essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Flash column chromatography is the standard method for purifying this compound on a laboratory scale. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase (eluent) that is pushed through the column under moderate pressure.

The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Silica gel is a polar, acidic stationary phase. Due to the presence of the basic nitrogen atom, N-Boc-protected amines can sometimes interact strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor separation and "tailing" of the peaks.

To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, is often added to the eluent. This additive neutralizes the acidic sites on the silica, resulting in improved peak shape and more efficient purification.

Commonly used solvent systems (mobile phases) for the purification of moderately polar compounds like this compound are gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane. The optimal solvent system is typically determined beforehand using thin-layer chromatography (TLC).

Typical Flash Chromatography Parameters

Parameter Description
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane
Modifier 0.1 - 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) in the mobile phase
Detection UV (if chromophore present) or staining (e.g., potassium permanganate)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of reactions involving this compound and for assessing the purity of the isolated product. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

The polarity of the compound, governed by the presence of the hydroxyl (-OH) and the N-Boc protecting group, dictates its interaction with the polar silica gel stationary phase. The choice of the mobile phase is critical for achieving effective separation. A common mobile phase for compounds of this type is a mixture of a nonpolar solvent, such as hexane, and a more polar solvent, like ethyl acetate. The ratio of these solvents is adjusted to optimize the separation, influencing the retention factor (Rƒ) of the compound. The Rƒ value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound under specific TLC conditions. For N-Boc protected amino alcohols, Rƒ values are typically in the range of 0.2 to 0.5 in hexane/ethyl acetate systems. For instance, a compound with a similar structure was reported to have an Rƒ of 0.2 in a 3:1 hexane:ethyl acetate mobile phase. nih.gov

Spots on the TLC plate are visualized using a variety of methods. While UV light can be used if the compound contains a UV-active chromophore, this compound lacks one. Therefore, chemical staining agents are required. A common stain is potassium permanganate (B83412) (KMnO₄), which reacts with the alcohol functional group, or ninhydrin, which can react with the amine if the Boc group is removed.

Table 1: Illustrative TLC Data for this compound
Stationary PhaseMobile Phase (v/v)Illustrative Rƒ ValueVisualization Method
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (3:1)~0.20Potassium Permanganate Stain
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (1:1)~0.45Potassium Permanganate Stain

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of this compound. It is used to determine the chemical purity of a sample with high accuracy and is also the primary method for establishing its enantiomeric excess (e.e.).

For purity analysis, reversed-phase HPLC is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, most commonly by a UV detector (though the N-Boc group has a weak chromophore at low wavelengths, ~210 nm) or, more universally, by an evaporative light scattering detector (ELSD) or mass spectrometer (MS). The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Determining the enantiomeric excess requires a chiral stationary phase (CSP) and is a specialized form of HPLC known as chiral chromatography, which is discussed in more detail in section 5.3.1.

Table 2: Typical HPLC Conditions for Purity Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water
Flow Rate1.0 mL/min
DetectionUV at 210 nm or ELSD
Typical Retention TimeDependent on exact mobile phase composition

Optical Purity Determination (for chiral isomers)

As this compound is a chiral compound, existing as two non-superimposable mirror images (enantiomers), determining the optical purity is essential. Optical purity, often expressed as enantiomeric excess (e.e.), quantifies the degree to which one enantiomer is present in excess of the other in a mixture.

Chiral Chromatography

Chiral HPLC is the gold standard for accurately determining the enantiomeric excess of this compound. This technique utilizes a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times and thus separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., CHIRALPAK® and CHIRALCEL® columns), are highly effective for separating a wide range of chiral compounds, including N-Boc protected amino alcohols. The separation can be performed in either normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase modes. For t-BOC protected amino compounds, reversed-phase mode is often a viable choice. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Table 3: Representative Chiral HPLC Method and Results
ParameterCondition/Value
Chiral Stationary PhasePolysaccharide-based (e.g., CHIRALPAK® IA)
Mobile PhaseHexane:Isopropanol (e.g., 90:10 v/v)
Flow Rate0.5 - 1.0 mL/min
Retention Time (R-enantiomer)t₁ (e.g., 10.2 min)
Retention Time (S-enantiomer)t₂ (e.g., 12.5 min)
Calculated Enantiomeric Excess>99% (for an enantiopure sample)

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. The measurement of this rotation, performed using a polarimeter, is a classic method for characterizing enantiomers. Each enantiomer of a chiral compound rotates light by the same magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.

The specific rotation ([α]) is a standardized measure of this property and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l).

[α] = α / (c * l)

For an enantiomerically pure sample of this compound, the measured specific rotation will be a characteristic value. A racemic mixture (a 50:50 mix of both enantiomers) will have an observed rotation of 0° as the rotations from each enantiomer cancel out. For a sample with an unknown enantiomeric excess, its optical purity can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer:

Optical Purity (% e.e.) = ([α]sample / [α]pure enantiomer) x 100

While this method is valuable, it is generally less accurate than chiral chromatography for determining enantiomeric excess, as small amounts of chiral impurities can significantly affect the measured rotation. However, it is an essential tool for assigning the absolute configuration of a newly synthesized chiral molecule by comparing its sign of rotation to a known standard.

Table 4: Presentation of Optical Rotation Data
EnantiomerSpecific Rotation [α]DTConditions (Concentration, Solvent)
(R)-N-Boc-1-amino-1-cyclopentanemethanolValue determined experimentally(e.g., c 1.0, CHCl₃)
(S)-N-Boc-1-amino-1-cyclopentanemethanolValue determined experimentally(e.g., c 1.0, CHCl₃)

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms

Theoretical studies offer a molecular-level understanding of reaction pathways, which is often unattainable through experimental methods alone. For N-Boc-protected amino alcohols like N-Boc-1-amino-1-cyclopentanemethanol, computational chemistry is instrumental in dissecting the intricacies of key transformations.

Studies on N-Boc Cleavage Mechanisms

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental reaction in organic synthesis. Computational studies have explored the mechanisms of N-Boc cleavage under various conditions.

Under acidic conditions, the deprotection is generally understood to proceed through protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.com This cation can then be trapped by a nucleophile or eliminate a proton to form isobutylene (B52900). acsgcipr.org Kinetic studies on the HCl-catalyzed deprotection of Boc-protected amines have revealed a second-order dependence on the acid concentration, suggesting a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair from the fragmentation of the protonated carbamate (B1207046).

Thermolytic N-Boc deprotection has also been investigated computationally. These studies support a mechanism involving an initial, slow, concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. researchgate.netacs.org A strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate, indicating that electronic effects play a significant role in the thermal cleavage. researchgate.netacs.org While not specifically studying this compound, these general mechanistic insights are applicable to its deprotection.

Cleavage MethodKey Mechanistic FeaturesComputational Findings
Acid-Catalyzed Protonation of carbonyl oxygen, fragmentation to tert-butyl cation.Second-order dependence on acid concentration suggests general acid catalysis.
Thermal Concerted proton transfer, release of isobutylene, decarboxylation.Reaction rate correlates with the electrophilicity of the Boc carbonyl group.

Computational Modeling of Stereoselectivity in Synthetic Reactions

Computational modeling is a powerful tool for understanding and predicting the stereochemical outcomes of reactions involving chiral molecules such as this compound. While specific studies on this exact molecule are not prevalent, research on analogous N-Boc protected amino alcohols provides a framework for understanding how stereoselectivity can be modeled.

For instance, in the synthesis of vicinal amino alcohols, computational models can be used to rationalize the observed diastereoselectivity. nih.gov Transition state modeling, often employing density functional theory (DFT) calculations, can identify the lowest energy pathways leading to the major and minor stereoisomers. These models consider factors such as steric hindrance, electronic interactions, and the coordination of reagents to the substrate. In reactions involving N-Boc protected amino alcohols, the bulky Boc group can exert significant steric influence, directing the approach of incoming reagents.

Analysis of Intermediates and Transition States

The analysis of intermediates and transition states is a cornerstone of mechanistic computational chemistry. For reactions involving this compound, such as its deprotection or its use in further synthetic transformations, identifying the structures and energies of these transient species is crucial for a complete understanding of the reaction pathway.

In the context of N-Boc cleavage, computational methods can locate the transition state for the key bond-breaking steps. For example, in the thermal deprotection, the transition state for the concerted proton transfer and isobutylene elimination has been computationally characterized. researchgate.net These calculations provide geometric parameters and vibrational frequencies of the transition state, which can be used to calculate activation energies and reaction rates, often showing good agreement with experimental data.

Conformational Analysis of this compound and its Derivatives

The three-dimensional structure and conformational preferences of this compound are critical determinants of its reactivity and biological activity. Conformational analysis through computational methods can identify the stable low-energy conformations of the molecule in different environments.

The presence of the flexible N-Boc group and the cyclopentane (B165970) ring introduces several degrees of rotational freedom. The orientation of the Boc group relative to the amino alcohol moiety can be influenced by intramolecular hydrogen bonding between the N-H or O-H groups and the carbonyl oxygen of the Boc group. Studies on N-Boc protected amino acids have shown that such intramolecular interactions can significantly influence the conformational landscape. mdpi.com

Computational conformational searches, using methods like molecular mechanics or quantum mechanics, can systematically explore the potential energy surface of this compound to identify the global minimum and other low-energy conformers. The relative populations of these conformers can then be estimated using Boltzmann statistics, providing a picture of the dynamic conformational equilibrium of the molecule.

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of molecules in yet-to-be-explored reactions. For this compound, this predictive power can guide the design of new synthetic routes and the discovery of novel chemical transformations.

Reactivity indices derived from quantum chemical calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, can provide insights into the nucleophilic and electrophilic sites of the molecule. For example, the electrophilicity of the carbonyl carbon in the Boc group has been computationally linked to the rate of thermal deprotection. researchgate.netacs.org

Similarly, computational modeling can be employed to predict the outcome of reactions where this compound acts as a chiral catalyst or ligand. By modeling the transition states of the catalyzed reaction, it is possible to predict which stereoisomer of the product will be formed preferentially.

Molecular Dynamics Simulations and In Silico Studies

Molecular dynamics (MD) simulations provide a dynamic picture of molecules over time, offering insights into their conformational flexibility, solvation, and interactions with other molecules. For this compound, MD simulations can be used to study its behavior in solution, providing a more realistic representation than static quantum mechanical calculations.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Boc-1-amino-1-cyclopentanemethanol with high purity?

  • Methodological Answer : Synthesis typically involves Boc-protection of the amino group followed by cyclopentane ring functionalization. Critical steps include controlling reaction temperature (e.g., maintaining 0–5°C during Boc activation) and using anhydrous solvents to prevent hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., using ethanol/water mixtures) is essential to achieve >95% purity, as referenced in commercial catalogs . Monitoring by TLC and confirming purity via HPLC or melting point (mp 130–131°C) ensures reproducibility .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm Boc-group presence (tert-butyl signals at δ ~1.4 ppm) and cyclopentane stereochemistry.
  • IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]+^+ expected at m/z 230.28) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, rinse immediately with water and soap; for inhalation, move to fresh air and seek medical attention . Store in a cool, dry environment (<25°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral drug intermediates?

  • Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Computational modeling (DFT studies) can predict transition states to guide catalyst selection . Challenges include minimizing racemization during Boc deprotection, which requires acidic conditions (e.g., TFA) at controlled temperatures .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C, sampling at intervals for HPLC analysis.
  • Degradation Pathway Analysis : Use LC-MS to identify byproducts (e.g., Boc deprotection or cyclopentane ring oxidation).
  • Cross-Validation : Compare results with computational predictions (e.g., pKa calculations using ChemAxon) and literature analogs .

Q. How does this compound behave in in situ coupling reactions for peptide mimetics?

  • Methodological Answer : Activate the hydroxyl group using Mitsunobu conditions (DIAD, Ph3_3P) or tosylation for nucleophilic substitution. Monitor coupling efficiency via 19^{19}F NMR if fluorinated linkers are used. Challenges include steric hindrance from the cyclopentane ring; mitigate via microwave-assisted synthesis to enhance reaction rates .

Q. What computational tools are effective in predicting the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software to model transition states for cyclopentane functionalization.
  • Molecular Dynamics (MD) : Simulate solvation effects on Boc-group stability.
  • Retrosynthesis Software : Tools like Synthia or Reaxys to propose alternative synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.